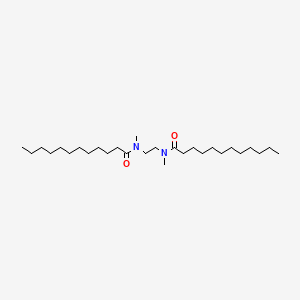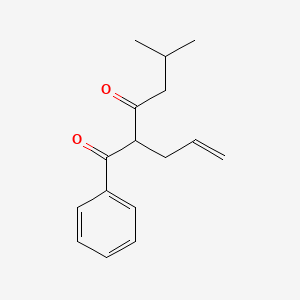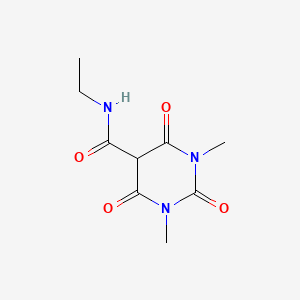
N-Ethyl-1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring
Preparation Methods
The synthesis of N-Ethyl-1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5-carboxamide typically involves multiple steps. One common method includes the reaction of ethylamine with 1,3-dimethylbarbituric acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol, and the mixture is heated to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.
Chemical Reactions Analysis
N-Ethyl-1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide group, using reagents like sodium hydroxide.
Scientific Research Applications
N-Ethyl-1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Ethyl-1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering the biochemical pathways within cells.
Comparison with Similar Compounds
N-Ethyl-1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5-carboxamide can be compared with similar compounds such as:
1,3-Dimethylbarbituric acid: This compound shares a similar pyrimidine ring structure but lacks the ethyl and carboxamide groups.
N-Methyl-1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5-carboxamide: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl N-[(1,3-dicyclohexyl-2,4,6-trioxohexahydro-5-pyrimidinyl)carbonyl]glycinate: This compound has a more complex structure with additional functional groups.
Properties
CAS No. |
62122-29-6 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-ethyl-1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carboxamide |
InChI |
InChI=1S/C9H13N3O4/c1-4-10-6(13)5-7(14)11(2)9(16)12(3)8(5)15/h5H,4H2,1-3H3,(H,10,13) |
InChI Key |
VVWPHEYEJJEJHO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1C(=O)N(C(=O)N(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-[(4-chlorobenzene-1-sulfonyl)amino]hexanoate](/img/structure/B14558811.png)
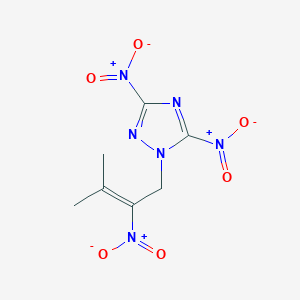
![5-[(2-Ethylhexyl)oxy]benzene-1,3-diol](/img/structure/B14558832.png)
![5-[(Phenylcarbamoyl)amino]quinolin-8-yl phenylcarbamate](/img/structure/B14558839.png)
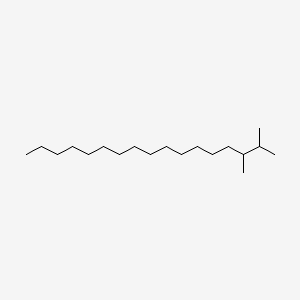
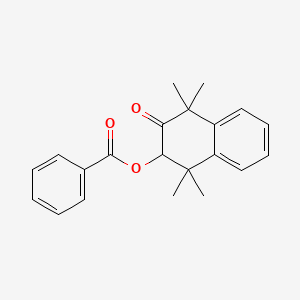
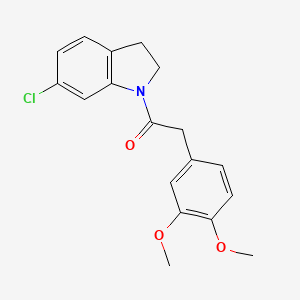
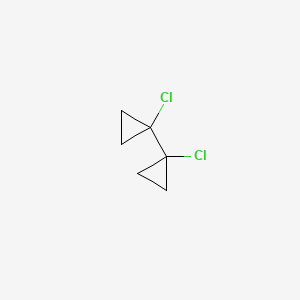
![Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate](/img/structure/B14558883.png)
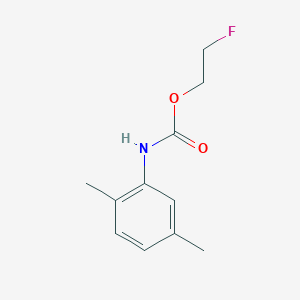
![2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane](/img/structure/B14558897.png)
